Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-

Vue d'ensemble

Description

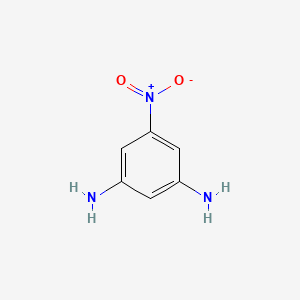

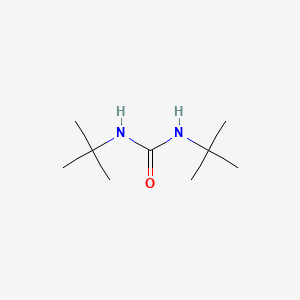

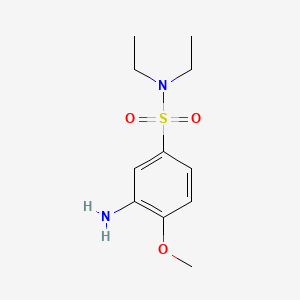

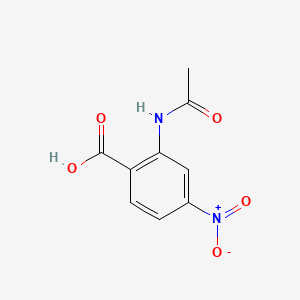

Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- is a synthetic compound that belongs to the benzenesulfonamide family of compounds. It is a white, crystalline solid that is soluble in methanol, ethanol, and water. It has a melting point of 134-136°C and a boiling point of 180-182°C. Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- is used in a variety of scientific research applications, such as organic synthesis, drug synthesis, and biochemistry.

Applications De Recherche Scientifique

Histology and Cytology

Fast Red ITR is widely used in histological and cytological studies as a chromogenic substrate for alkaline phosphatase . When used in conjunction with naphthol AS-MX phosphate, it produces a red precipitate upon enzymatic dephosphorylation, which is particularly useful for visualizing cell and tissue markers under a microscope.

Nonlinear Optical Material

This compound has been reported to exhibit properties of a nonlinear optical material . It can be used in the generation of second and third harmonic waves of laser light, which are important in the study of light-matter interactions and have applications in optical computing and signal processing.

Diagnostic Assays

In medical diagnostics, Fast Red ITR serves as a component in assays for the detection of certain enzymes . Its colorimetric change upon reaction makes it a valuable tool for rapid and visual identification of enzymatic activity in clinical samples.

Environmental Monitoring

The compound’s reactivity with various enzymes also allows it to be used in environmental monitoring . It can act as a sensor for detecting enzymatic activities that are indicative of certain pollutants or contaminants in environmental samples.

Organic Synthesis

As a sulfonamide, Fast Red ITR is a potential intermediate in organic synthesis . It can be used to prepare various dyes, pigments, and other sulfonamide derivatives with applications in material science and pharmaceuticals.

Research on Cellular Processes

Fast Red ITR has been utilized in research to study cellular processes . Its ability to bind to specific enzymes allows researchers to track and understand cellular mechanisms, such as signal transduction pathways and metabolic activities.

Optical Data Storage

The optical properties of Fast Red ITR make it a candidate for use in optical data storage technologies . Its stable light-absorption characteristics can be harnessed to store data in a compact and efficient manner.

Educational Tools

In educational settings, Fast Red ITR can be used to demonstrate chemical reactions and principles of enzymology . Its vivid color change provides a visual aid that enhances learning and understanding of biochemical processes.

Mécanisme D'action

Target of Action

3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide, commonly known as Fast Red ITR, primarily targets alkaline phosphatase (ALP) . ALP is an enzyme found in various tissues throughout the body, including the liver, bones, kidneys, and the digestive system. It plays a crucial role in dephosphorylation, a process essential for many biochemical pathways.

Mode of Action

Fast Red ITR interacts with ALP by serving as a substrate in histochemical staining techniques. When ALP catalyzes the dephosphorylation of Fast Red ITR, it results in the formation of a colored azo dye. This reaction is utilized in histochemistry to visualize and localize ALP activity within tissues .

Biochemical Pathways

The primary biochemical pathway affected by Fast Red ITR is the dephosphorylation pathway mediated by ALP. The dephosphorylation of Fast Red ITR leads to the production of a red-colored azo compound, which can be detected visually. This pathway is crucial for studying enzyme activity and distribution in various biological samples .

Pharmacokinetics

The pharmacokinetics of Fast Red ITR, particularly its absorption, distribution, metabolism, and excretion (ADME) Its stability and interaction with alp suggest that it is efficiently processed in environments where alp is active .

Result of Action

The molecular and cellular effects of Fast Red ITR’s action include the visualization of ALP activity . This is particularly useful in histochemical studies where the presence and activity of ALP need to be mapped within tissues. The formation of the red azo dye provides a clear and distinct marker for ALP activity, aiding in various diagnostic and research applications .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions can influence the efficacy and stability of Fast Red ITR. Optimal conditions for ALP activity, typically a slightly alkaline pH, enhance the interaction between Fast Red ITR and ALP, leading to more efficient staining. Conversely, extreme pH levels or temperatures can denature the enzyme or degrade the compound, reducing its effectiveness .

Propriétés

IUPAC Name |

3-amino-N,N-diethyl-4-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3S/c1-4-13(5-2)17(14,15)9-6-7-11(16-3)10(12)8-9/h6-8H,4-5,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGVVXSCGNGJFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059151 | |

| Record name | Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24831084 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- | |

CAS RN |

97-35-8 | |

| Record name | 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 37150 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Red ITR base | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-N,N-diethyl-4-methoxybenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methoxy-5-(diethylsulfamoyl)aniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JX9EQ4DY8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What are the optical properties of Fast Red ITR, and how have they been utilized?

A1: Fast Red ITR displays interesting optical properties, including a wide transparency range from 340 nm to the near-infrared region and significant birefringence []. This makes it a suitable material for nonlinear optical applications. Researchers have successfully demonstrated second- and third-harmonic generation of a Nd:glass laser using Fast Red ITR crystal fibers []. Additionally, when doped into polymethylmethacrylate (PMMA) films and irradiated with circularly polarized KrF excimer laser light, Fast Red ITR contributes to the creation of chiral surface structures, leading to photoinduced circular dichroism [].

Q2: How is Fast Red ITR used in biological staining applications?

A2: Fast Red ITR is a key component in a sensitive immunocytochemical method for identifying surface antigens on human blood cells []. In this technique, cells are labeled with specific monoclonal antibodies followed by an alkaline phosphatase conjugate. Fast Red ITR, along with naphthol AS-TR phosphate and levamisole, acts as a chromogenic substrate for alkaline phosphatase. The enzymatic reaction produces a visible color change, indicating the presence of the targeted surface antigens [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

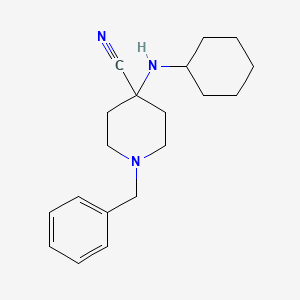

![8-Benzyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one](/img/structure/B1265550.png)